molecular formula C21H23NO3 B12577712 Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate CAS No. 185383-04-4

Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate

Katalognummer: B12577712
CAS-Nummer: 185383-04-4
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: QYDCJZPKEUSZHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate is an organic compound with a complex structure It is a derivative of glycine and is characterized by the presence of a diphenylmethylidene group attached to the amino group and an ethoxy group attached to the pent-4-enoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate typically involves the reaction of diphenylmethanone (benzophenone) with glycine ethyl ester hydrochloride in the presence of a base such as diisopropylethylamine (DIPEA) and a catalyst like p-toluenesulfonic acid (TsOH). The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 90°C) for an extended period (approximately 18 hours). The product is then isolated and purified through standard separation techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and implementing continuous flow techniques to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and diphenylmethylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and functional groups. Further research is needed to elucidate the precise mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl N-(diphenylmethylene)glycinate: A similar compound with an ethyl ester group instead of a methyl ester.

    N-(Diphenylmethylene)glycine methyl ester: Another related compound with a similar structure but different ester group.

Uniqueness

Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

185383-04-4

Molekularformel

C21H23NO3

Molekulargewicht

337.4 g/mol

IUPAC-Name

methyl 2-(benzhydrylideneamino)-4-ethoxypent-4-enoate

InChI

InChI=1S/C21H23NO3/c1-4-25-16(2)15-19(21(23)24-3)22-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,2,4,15H2,1,3H3

InChI-Schlüssel

QYDCJZPKEUSZHE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=C)CC(C(=O)OC)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.